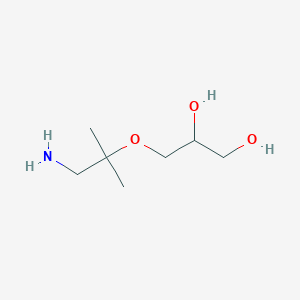

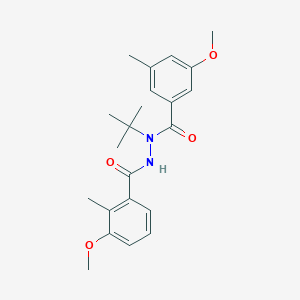

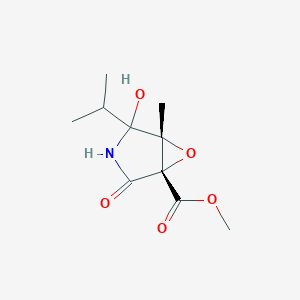

3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam

Overview

Description

3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam, also known as EMGBL, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism Of Action

The mechanism of action of 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory cytokines. 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam has also been shown to inhibit the activity of AKT, a signaling pathway that is frequently activated in cancer cells.

Biochemical And Physiological Effects

3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the protection against oxidative stress-induced damage to neurons. Studies have also shown that 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam can inhibit the growth and metastasis of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One advantage of using 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam also has a relatively low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of using 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its therapeutic effects.

Future Directions

There are several future directions for the research of 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Another potential direction is to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam and to identify potential drug targets for its therapeutic effects.

Synthesis Methods

3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam can be synthesized through a multistep process that involves the reaction of 5-isopropyl-2-methylcyclohexanone with ethyl chloroformate to form the intermediate compound, 5-isopropyl-2-methylcyclohexanone ethyl carbonate. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime, which is then oxidized with sodium periodate to form the desired product, 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam.

Scientific Research Applications

3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam has been found to have various potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and a neuroprotective agent. Studies have shown that 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and protect against oxidative stress-induced damage to neurons.

properties

IUPAC Name |

methyl (1S,5R)-4-hydroxy-5-methyl-2-oxo-4-propan-2-yl-6-oxa-3-azabicyclo[3.1.0]hexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-5(2)10(14)8(3)9(16-8,6(12)11-10)7(13)15-4/h5,14H,1-4H3,(H,11,12)/t8-,9+,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEKRDSMCCRNOB-ZDGBYWQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C2(C(O2)(C(=O)N1)C(=O)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1([C@]2([C@](O2)(C(=O)N1)C(=O)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam | |

CAS RN |

142457-04-3 | |

| Record name | 3,4-Epoxy-5-hydroxy-5-isopropyl-3-(methoxycarbonyl)-4-methyl-gamma-butyrolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142457043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-EPOXY-5-HYDROXY-5-ISOPROPYL-3-(METHOXYCARBONYL)-4-METHYL-.GAMMA.-BUTYROLACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BD57QS2QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

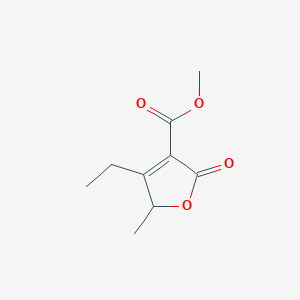

![ethyl 4-[(2S)-2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B117202.png)